Galbonolide B

Descripción

Propiedades

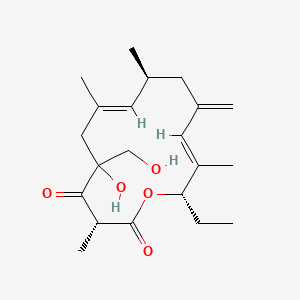

Fórmula molecular |

C21H32O5 |

|---|---|

Peso molecular |

364.5 g/mol |

Nombre IUPAC |

(3R,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-3,7,9,13-tetramethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione |

InChI |

InChI=1S/C21H32O5/c1-7-18-16(5)10-14(3)8-13(2)9-15(4)11-21(25,12-22)19(23)17(6)20(24)26-18/h9-10,13,17-18,22,25H,3,7-8,11-12H2,1-2,4-6H3/b15-9+,16-10+/t13-,17+,18-,21?/m0/s1 |

Clave InChI |

MRDSIEAKMVLPRW-PMOBDAJTSA-N |

SMILES |

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C |

SMILES isomérico |

CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(/CC(C(=O)[C@H](C(=O)O1)C)(CO)O)\C)C)/C |

SMILES canónico |

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C |

Sinónimos |

galbonolide B neorustmicin A |

Origen del producto |

United States |

Métodos De Preparación

Ester Enolate Rearrangement and Silicon-Mediated Fragmentation

The synthesis of Galbonbonolide B’s southern diene system has been achieved through an ester enolate rearrangement coupled with a silicon-mediated fragmentation cascade. In a seminal 2005 study, Eshelby et al. constructed the 10,11-diene moiety by subjecting intermediates 7 and 8 to a tandem rearrangement-fragmentation process, yielding alcohol 9 with high stereocontrol . Subsequent oxidation and functional group interconversion transformed 9 into allylic alcohol 12 , which was further elaborated to ester 14 via selective acylation . This sequence established the foundational carbon framework for the macrocycle, demonstrating a 60–70% yield across critical steps (Table 1) .

Table 1: Key Intermediates and Yields in the Ester Enolate Pathway

| Intermediate | Transformation | Yield (%) | Reagents/Conditions |

|---|---|---|---|

| 7 → 9 | Rearrangement-Fragmentation | 65 | LDA, TMSCl, THF, −78°C |

| 9 → 12 | Oxidation to Allylic Alcohol | 72 | MnO₂, CH₂Cl₂, rt |

| 12 → 14 | Esterification | 68 | Ac₂O, DMAP, pyridine |

The silicon-mediated fragmentation proved pivotal in avoiding undesired side reactions, as the trimethylsilyl (TMS) group facilitated clean β-elimination to generate the diene . However, scalability challenges emerged due to the sensitivity of intermediates to acidic conditions, necessitating rigorous moisture control .

Johnson Rearrangement and Mercury-Assisted Macrocyclization

For macrocycle assembly, Parsons et al. employed a Johnson rearrangement followed by mercury-assisted ring closure . The γ,δ-epoxy ester 15 underwent thermal rearrangement to form a β-keto ester, which was subsequently treated with Hg(OAc)₂ to induce cyclization. This method provided the 14-membered ring in 55% yield but faced limitations due to mercury toxicity and difficulties in removing heavy metal residues .

Table 2: Macrocyclization Methods Compared

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Hg-Assisted Cyclization | 55 | High regioselectivity | Hg contamination risks |

| Macro-Dieckmann Cyclization | 78 | Mild conditions | Requires high dilution |

Contra-Steric Enolate Chemistry for C4 Chirality

Installing the C4 stereocenter, a tertiary alcohol prone to epimerization, required innovative enolate chemistry. Tse et al. developed a “contra-steric” alkylation strategy, where the enolate of ketone 18 was generated using LiHMDS and alkylated with iodide 19 under kinetic control . This approach achieved a 7:1 diastereomeric ratio favoring the desired S-configuration, critical for maintaining the compound’s antifungal activity (Figure 1) .

Macro-Dieckmann Cyclization Strategy

A breakthrough in macrocycle formation came with Tse’s macro-Dieckmann cyclization of keto-ester 25 , which closed the 14-membered ring in 78% yield under high-dilution conditions . The reaction proceeded via a six-membered transition state, ensuring correct regiochemistry and minimizing oligomerization. Post-cyclization, acid-mediated deprotection of the 2,4,6-trimethylbenzylidene acetal afforded this compound without epimerization at C2, a common issue in prior methods .

Stereochemical Control via Trans-Lactonization

This compound’s propensity for trans-lactonization under basic conditions was harnessed to confirm its absolute stereochemistry. Treatment with NaH/MeI induced lactone migration from C17-OH to C4-OH, exposing the C13 alcohol for Mosher ester analysis . Comparative NMR studies of synthetic and natural derivatives confirmed the S-configuration at C13, thereby establishing the full stereochemical profile .

Q & A

Q. What are the key biosynthetic pathways involved in Galbonolide B production?

this compound is synthesized in Streptomyces galbus via a modular polyketide synthase (PKS) system that incorporates methylmalonyl-CoA as a substrate. Unlike Galbonolide A, which requires the methoxymalonyl-ACP biosynthesis locus (galGHIJK), this compound production is independent of this locus. Genetic disruption studies show that the β-ketoacyl synthase (KAS)-related gene orf4 is critical for both Galbonolide A and B biosynthesis, suggesting a shared regulatory mechanism despite pathway divergence .

Q. Which analytical techniques are recommended for characterizing this compound’s structural properties?

High-resolution mass spectrometry (HRMS) is essential for structural elucidation. For example, electron impact ionization (EI) and chemical ionization (CI) yield precise mass-to-charge ratios (m/z 364.2254 and 381.2281, respectively) to confirm molecular formulas (e.g., C₂₁H₃₂O₅ for this compound). Nuclear magnetic resonance (NMR) spectroscopy further resolves stereochemistry and functional groups .

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Experimental protocols : Include detailed preparation methods (e.g., fermentation conditions for S. galbus, extraction solvents) in the main text, with raw data (e.g., chromatograms, spectral peaks) in appendices .

- Controls : Use gene-disruption mutants (e.g., orf4-deficient strains) as negative controls to validate biosynthetic steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding the biosynthesis of Galbonolide A and B?

Contradictions often arise from overlapping genetic dependencies (e.g., orf4 affecting both compounds). To address this:

- Comparative genomics : Map PKS gene clusters and adjacent regulatory regions to identify shared/modular components .

- Isotopic labeling : Track substrate incorporation (e.g., ¹³C-methylmalonyl-CoA) to distinguish pathway intermediates specific to this compound .

- Meta-analysis : Contrast findings with homologous systems (e.g., other polyketides) to identify conserved vs. unique biosynthetic steps .

Q. What experimental approaches validate the role of non-colocalized genes in this compound biosynthesis?

- Complementation assays : Reintroduce orf4 or galGHIJK into mutant strains to restore production .

- Heterologous expression : Clone candidate genes into model organisms (e.g., E. coli) to test their functionality in isolation .

- CRISPR-Cas9 editing : Systematically knockout/modify genes to assess their impact on metabolite profiles .

Q. How should researchers address variability in this compound yield across experimental replicates?

- Statistical design : Use factorial experiments to test variables (e.g., pH, temperature) and apply ANOVA to identify significant factors .

- Quality control : Standardize culture conditions (e.g., inoculum size, nutrient media) and document deviations in supplementary materials .

Q. What methodologies are optimal for synthesizing this compound analogs with modified bioactivity?

- Chemoenzymatic synthesis : Combine modular PKS engineering with chemical modification (e.g., hydroxylation, glycosylation) .

- Structure-activity relationship (SAR) studies : Use X-ray crystallography to map active sites and guide analog design .

Data Analysis & Reporting

Q. How should conflicting spectral data for this compound be interpreted?

Q. What are best practices for presenting contradictory findings in publications?

- Transparent reporting : Clearly describe methodological limitations (e.g., gene-editing efficiency) in the discussion section .

- Hypothesis refinement : Propose follow-up experiments (e.g., single-cell RNA-seq) to reconcile discrepancies .

Literature & Collaboration

Q. How can researchers ensure comprehensive literature reviews on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.